molecular formula C22H23N3O5 B3309082 N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941883-50-7

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3309082
CAS No.: 941883-50-7
M. Wt: 409.4 g/mol
InChI Key: YWILQXCZEGVVCQ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone core and trimethoxyphenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with chloroacetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide is unique due to its combination of a pyridazinone core with both trimethoxyphenyl and methylphenyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14-6-5-7-16(10-14)23-20(26)13-25-21(27)9-8-17(24-25)15-11-18(28-2)22(30-4)19(12-15)29-3/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWILQXCZEGVVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
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N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
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N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
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N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
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N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 6
N-(3-methylphenyl)-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)-1,6-dihydropyridazin-1-yl]acetamide

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